2-amino-6-bromo-4-chlorophenol hydrochloride
Description
Contextual Significance of Halogenated Aminophenols in Organic Synthesis
Halogenated phenolic compounds are a cornerstone in organic synthesis and medicinal chemistry. The introduction of halogen atoms (such as bromine and chlorine) to a phenol (B47542) ring can profoundly alter the molecule's electronic and steric properties. This alteration often enhances lipophilicity, a critical factor for the absorption and distribution of potential drug molecules within a biological system. Furthermore, halogens can increase a compound's binding affinity to specific targets and improve its metabolic stability, which are desirable traits in pharmaceutical development. The presence of halogens also provides reactive sites for further chemical modifications through reactions like nucleophilic aromatic substitution and cross-coupling, making halogenated phenols invaluable as versatile intermediates for synthesizing a diverse range of organic molecules.
Similarly, aminophenols, which contain both an amino (-NH2) and a hydroxyl (-OH) group on a benzene (B151609) ring, are highly versatile building blocks. The dual functionality allows them to participate in a wide array of chemical reactions. The amino group can be acylated, alkylated, or diazotized, while the hydroxyl group can undergo etherification and esterification. This reactivity profile makes aminophenols essential precursors in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. For instance, 4-aminophenol (B1666318) is a key intermediate in the industrial production of the common analgesic, paracetamol. The compound 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride combines the features of both these classes, making it a subject of interest for its potential as a multifunctional synthetic intermediate.
Positional Isomerism and Structural Distinctions within Substituted Aminophenols
Positional isomerism is a type of structural isomerism where compounds share the same molecular formula and the same functional groups, but differ in the position of these groups on the carbon skeleton. algoreducation.comscience-revision.co.uk This difference in substituent placement can lead to distinct physical and chemical properties. algoreducation.com In the case of substituted aminophenols, the arrangement of the amino, hydroxyl, and halogen groups on the benzene ring gives rise to a variety of positional isomers.
For a di-substituted phenol containing bromine and chlorine in addition to the amino and hydroxyl groups, numerous isomers are possible. For example, changing the positions of the bromine and chlorine atoms relative to the amino and hydroxyl groups would result in different molecules. The subject of this article, 2-amino-6-bromo-4-chlorophenol, has the amino group at position 2, the bromine at position 6, and the chlorine at position 4 (relative to the hydroxyl group at position 1). Its isomers would include compounds like 2-amino-4-bromo-6-chlorophenol (B1529774) and 4-amino-2-bromo-6-chlorophenol. bldpharm.combldpharm.com Each of these isomers, while having the same molecular formula (C6H5BrClNO), would be expected to exhibit unique chemical reactivity and spectroscopic characteristics due to the different electronic and steric environments of their functional groups.
Table 2: Examples of Positional Isomers
| Compound Name | Amino Position | Bromo Position | Chloro Position | Hydroxyl Position |
| 2-amino-6-bromo-4-chlorophenol | 2 | 6 | 4 | 1 |
| 2-amino-4-bromo-6-chlorophenol | 2 | 4 | 6 | 1 |
| 4-amino-2-bromo-6-chlorophenol | 4 | 2 | 6 | 1 |
Overview of Research Trajectories Related to 2-amino-6-bromo-4-chlorophenol Hydrochloride
The research interest in 2-amino-6-bromo-4-chlorophenol and its hydrochloride salt is primarily centered on its utility as a versatile intermediate in organic synthesis. The molecule's structure, featuring multiple reactive sites—the amino group, the hydroxyl group, and the halogen substituents—makes it a valuable precursor for constructing more complex molecules.
A common synthetic route to obtain the core structure involves a two-step process starting from 2-bromo-4-chlorophenol (B154644). This process typically begins with the nitration of the phenol ring, followed by the reduction of the introduced nitro group to form the amino group. The characterization of the resulting compound is crucial to confirm its structure and purity, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, distinct signals are expected for the aromatic, amino, and hydroxyl protons, with their chemical shifts influenced by the electronic effects of the various substituents.
The research rationale for investigating this compound lies in exploring its synthetic potential. The presence of the amino group allows for diazotization reactions, which can convert it into a diazonium salt. This intermediate is highly useful for introducing a wide range of other functional groups. The phenolic hydroxyl group can undergo reactions such as esterification. The bromine and chlorine atoms also serve as handles for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This multifaceted reactivity suggests that this compound is a promising starting material for creating novel compounds with potential applications in fields like medicinal chemistry and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-6-bromo-4-chlorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHSTHXNVNNCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Bromo 4 Chlorophenol and Its Hydrochloride Salt
Halogenation Strategies for Phenolic Scaffolds
The introduction of bromine and chlorine onto the phenolic ring is governed by the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, which heavily influences the position of incoming electrophiles. chemistrysteps.com
A primary route to the target compound involves the bromination of a substituted 4-chlorophenol. The synthesis of the related compound, 2-chloro-4-bromophenol, has been achieved by reacting 2-chlorophenol (B165306) with bromine. google.com To achieve regioselectivity and high yields, specific catalysts and reaction conditions are employed. For instance, the bromination of o-chlorophenol can be guided to the para-position relative to the hydroxyl group using a locating nanocatalyst composed of a mixture of transition element hydrochlorides, such as copper chloride, zinc chloride, and silver chloride. This method has been reported to yield 2-chloro-4-bromophenol with high purity (97.5%) and yield (>97%).
The starting material for the synthesis of 2-amino-6-bromo-4-chlorophenol (B1283752) could logically be 2-amino-4-chlorophenol (B47367) or its nitro precursor, 4-chloro-2-nitrophenol. The powerful activating and directing effects of the hydroxyl and amino (or nitro) groups would direct the incoming bromine electrophile to the C-6 position, which is ortho to the hydroxyl/amino group.
Table 1: Examples of Regioselective Bromination of Substituted Phenols
| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product | Yield |
|---|---|---|---|---|
| 2-Chlorophenol | Bromine | Zinc chloride, Diphenyl sulfide | 2-Chloro-4-bromophenol | 87% (of theory) google.com |
| o-Chlorophenol | Br2 | Nanocatalyst (CuCl2, ZnCl2, AgCl) | 2-Chloro-4-bromophenol | >97% google.com |
| Phenol | Aqueous Bromine | No catalyst | 2,4,6-Tribromophenol | High |
An alternative synthetic approach involves the chlorination of a substituted bromophenol. The transformation of bromophenols during chlorination processes has been studied, revealing that electrophilic substitution is the predominant reaction pathway. nih.gov For example, the reaction between active chlorine and 2,4-dibromophenol (B41371) occurs effectively over a wide pH range. nih.gov This suggests that a precursor such as 2-amino-6-bromophenol (B1283759) could be selectively chlorinated at the C-4 position to yield the desired product. The directing effects of the hydroxyl and amino groups would favor substitution at the para position (C-4).
While the strong activation of the phenol ring means that halogenation can often proceed without a catalyst, achieving high selectivity and efficiency frequently requires catalytic intervention. chemistrysteps.com Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are traditional catalysts for halogenating aromatic compounds. docbrown.info
More advanced catalytic systems have been developed for enhanced control. Electrochemical halogenation of phenol using a chromium-based catalyst has been demonstrated as a sustainable method. globalscientificjournal.com Mixed catalyst systems, such as a combination of a zinc halide and a diphenyl sulfide, have been shown to be effective in the production of 2-halo-4-bromophenols while minimizing the formation of undesired isomers. google.com These catalysts function by polarizing the halogen molecule (e.g., Br₂), creating a more powerful electrophile (Br⁺) that can then attack the electron-rich phenol ring. docbrown.info
Reduction Pathways for Nitroaromatic Precursors
A common and highly effective strategy for introducing the C-2 amino group is through the reduction of a corresponding nitroaromatic precursor, such as 6-bromo-4-chloro-2-nitrophenol. The nitro group can be reliably reduced to an amine using various methods, which can be broadly categorized into catalytic hydrogenation and the use of inorganic reducing agents.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. youtube.com The process involves the use of hydrogen gas (H₂) in the presence of a noble metal catalyst. youtube.com Palladium, often supported on carbon (Pd/C), is a highly effective catalyst for this transformation. rsc.org Platinum is another commonly used catalyst.
The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. For example, the related compound 4-bromo-2-nitrophenol (B183274) has been reduced to 2-amino-4-bromophenol (B1269491) in 99% yield using a 5% Rhodium-on-carbon (Rh/C) catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, p-nitrophenol can be quantitatively converted to p-aminophenol using a porous palladium oxide catalyst. beilstein-journals.org This method is generally selective for the nitro group, leaving other functional groups like halogens intact.
Table 2: Noble Metal Catalysts in Nitroaromatic Reduction
| Catalyst | Hydrogen Source | Substrate Example | Key Features |
|---|---|---|---|
| Palladium/Graphene (Pd/G) | H2 or NaBH4 | Nitrophenols | High activity and stability. rsc.org |
| Platinum (Pt) | H2 | Aromatic Nitro Compounds | Widely used in industrial hydrogenation. beilstein-journals.org |
| Rhodium/Carbon (Rh/C) | H2 | 4-Bromo-2-nitrophenol | High yield (99%) for related compounds. chemicalbook.com |
Chemical reduction using inorganic reagents provides a valuable alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required.
Stannous Chloride (SnCl₂) : The reduction of aromatic nitro compounds using stannous chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method. scispace.com This method is known for its selectivity, as it can reduce a nitro group without affecting other reducible functionalities such as halogens, ketones, or esters. scispace.comstrategian.com The reaction proceeds via electron transfer from the Sn²⁺ ion, with a proton source like an alcohol or water facilitating the conversion of the nitro group to an amine. acsgcipr.org However, this method generates tin-based by-products that must be removed from the reaction mixture. acsgcipr.org
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) : Hydrazine hydrate is a powerful reducing agent used for the conversion of nitroarenes to anilines. mdpi.com The reaction is typically performed in the presence of a catalyst, such as iron powder, iron oxides, or Raney nickel, to facilitate the decomposition of hydrazine and the transfer of hydrogen to the nitro group. jst.go.jprsc.orggoogle.com A synthetic method for the related 2-chloro-4-aminophenol utilizes hydrazine hydrate in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as a catalyst. google.com This approach is often favored for its efficiency and the fact that the by-products are typically nitrogen gas and water, which are environmentally benign. mdpi.com
Table 3: Comparison of Inorganic Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Stannous Chloride (SnCl₂) | Acidic medium (e.g., HCl) | High selectivity for nitro group; tolerates other functional groups. strategian.com | Stoichiometric amounts required; generates tin waste. acsgcipr.org |
| Hydrazine Hydrate (N₂H₄·H₂O) | Catalyst (e.g., Fe/C, Raney Ni) | Forms benign by-products (N₂, H₂O); high conversion rates. mdpi.com | Hydrazine is toxic; requires a catalyst. mdpi.com |
| Iron Powder (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Inexpensive and effective. prepchem.com | Generates large amounts of iron sludge. prepchem.com |
The final step in the synthesis, following the creation of 2-amino-6-bromo-4-chlorophenol, would involve its reaction with hydrochloric acid to form the stable hydrochloride salt.
Multi-step Organic Synthesis Sequences Involving the Core Skeleton
The synthesis of the 2-amino-6-bromo-4-chlorophenol core structure is accomplished through multi-step synthetic pathways that strategically introduce the required functional groups—amino, bromo, and chloro—onto a phenolic backbone. The regiochemistry of these substitutions is carefully controlled by the directing effects of the substituents present on the aromatic ring at each stage of the synthesis. Two primary retrosynthetic approaches are considered for the preparation of this polysubstituted phenol.
One prevalent and logical synthetic strategy commences with a precursor that already contains the bromo and chloro substituents, followed by the introduction of the amino group, typically via a nitro intermediate. An alternative pathway involves beginning with an aminophenol and subsequently introducing the halogen substituents.
Route 1: Nitration of 2-Bromo-4-chlorophenol (B154644) followed by Reduction
A common and effective method for the synthesis of 2-amino-6-bromo-4-chlorophenol involves a two-step process starting from 2-bromo-4-chlorophenol. This approach first introduces a nitro group, which then serves as a precursor to the desired amino group.
The initial step is the electrophilic nitration of 2-bromo-4-chlorophenol. This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich aromatic ring of 2-bromo-4-chlorophenol. The existing hydroxyl, bromo, and chloro substituents direct the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para--directing group, while the halogens are deactivating but also ortho-, para--directing. The nitration is directed to the position ortho to the hydroxyl group and meta to the chloro group.
The subsequent step is the reduction of the nitro group in the resulting 2-bromo-4-chloro-6-nitrophenol (B97502) to an amino group. This transformation can be achieved through various established methods for nitro group reduction. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another common approach is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). prepchem.com
Table 1: Reaction Steps for Synthesis via Nitration and Reduction
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Nitration | 2-Bromo-4-chlorophenol | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-chloro-6-nitrophenol |
| 2 | Reduction | 2-Bromo-4-chloro-6-nitrophenol | H₂, Pd/C or Fe/HCl | 2-Amino-6-bromo-4-chlorophenol |
Route 2: Bromination of 2-Amino-4-chlorophenol
An alternative synthetic sequence begins with 2-amino-4-chlorophenol as the starting material. This approach involves the direct electrophilic bromination of the pre-existing aminophenol derivative.
In this reaction, the directing effects of the amino and hydroxyl groups are paramount. Both substituents are strongly activating and ortho-, para--directing. With the position para to the hydroxyl group occupied by a chlorine atom, and the position para to the amino group also blocked, the incoming bromine electrophile is directed to one of the available ortho positions. The position ortho to the hydroxyl group and meta to the amino group (C6) is a likely site for bromination. The bromination can be carried out using molecular bromine (Br₂) in a suitable solvent, or with other brominating agents like N-bromosuccinimide (NBS).
Table 2: Reaction Steps for Synthesis via Bromination
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Bromination | 2-Amino-4-chlorophenol | Br₂ or NBS | 2-Amino-6-bromo-4-chlorophenol |
Formation and Purification of the Hydrochloride Salt
The amino group in 2-amino-6-bromo-4-chlorophenol allows it to act as a weak base and form stable salts with strong acids, such as hydrochloric acid (HCl). The formation of the hydrochloride salt is often a desirable step for purification and to improve the handling and stability of the compound. Aminophenols, in general, readily form salts with both inorganic and organic acids. chemcess.com
Formation of the Hydrochloride Salt
The conversion of 2-amino-6-bromo-4-chlorophenol to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. A common laboratory procedure for the preparation of aminophenol hydrochlorides involves dissolving the aminophenol in a suitable organic solvent, such as methanol (B129727), and then introducing hydrogen chloride gas. chemicalbook.com
In a typical procedure, the 2-amino-6-bromo-4-chlorophenol would be dissolved in an anhydrous solvent like methanol or diethyl ether. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) is added. chemicalbook.com The protonation of the basic amino group leads to the formation of the ammonium (B1175870) salt, which is generally less soluble in nonpolar organic solvents and precipitates out of the solution.
The reaction is as follows:
C₆H₅BrClNO + HCl → [C₆H₆BrClNO]⁺Cl⁻
The resulting precipitate, which is the crude 2-amino-6-bromo-4-chlorophenol hydrochloride, can then be collected by filtration.
Purification of the Hydrochloride Salt
Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, by-products from the synthesis of the free base, or excess acid. Several techniques can be employed for the purification of aminophenol salts.
Recrystallization: This is a standard method for purifying solid organic compounds. The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the salt decreases, leading to the formation of purified crystals, while impurities remain in the mother liquor. The choice of solvent is critical; it should dissolve the salt at high temperatures but not at low temperatures. For aminophenol salts, polar solvents or mixtures including alcohols or water are often used.
Washing: After filtration, the collected salt is typically washed with a cold, non-polar organic solvent in which the salt is insoluble. This helps to remove any soluble impurities adhering to the surface of the crystals. A mixture of ethyl acetate and hexane (B92381) has been used for washing aminophenol hydrochloride salts. chemicalbook.com
pH Adjustment: Purification can also be indirectly achieved by manipulating the pH. The hydrochloride salt can be dissolved in water and treated with a base to regenerate the free aminophenol, which may precipitate if it is insoluble in water. The purified free base can then be collected and re-converted to the hydrochloride salt under controlled conditions. Conversely, treating an impure free base with acid to form the salt can leave behind non-basic impurities.
The final purified product is typically dried under vacuum to remove any residual solvent.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.
The FTIR spectrum of a substituted phenol (B47542) is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. For a molecule like 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, the spectrum is expected to be complex due to the presence of amino, hydroxyl, chloro, and bromo substituents.
Based on studies of related compounds like 2-amino-4-chlorophenol (B47367), the FTIR spectrum would likely exhibit characteristic bands for the O-H, N-H, C-N, C-O, C-Cl, and C-Br stretching vibrations, as well as aromatic C-H and C=C vibrations. The presence of the hydrochloride would influence the amino and hydroxyl group vibrations.
Table 1: Expected FTIR Band Assignments for 2-Amino-6-bromo-4-chlorophenol Hydrochloride based on Analogous Compounds
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H and N-H stretching |
| 3200 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending |
| 1600 - 1450 | Aromatic C=C stretching |
| 1300 - 1200 | C-N stretching |
| 1260 - 1180 | C-O stretching |
| 800 - 700 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
This table is predictive and based on characteristic vibrational frequencies for functional groups found in similar molecules.
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds.
Normal mode analysis, often aided by computational methods, helps in the detailed assignment of each vibrational frequency to specific atomic motions within the molecule. For a related compound, 2-amino-4-chlorophenol, computational studies have been used to assign the vibrational modes. A similar approach would be necessary for a definitive analysis of this compound.
Table 2: Predicted Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1550 | Aromatic ring stretching |
| 1300 - 1200 | C-N stretching |
| 800 - 700 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
| Below 400 | Skeletal and torsional modes |
This table represents expected Raman shifts based on the analysis of substituted phenols.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting vibrational spectra. By calculating the harmonic frequencies of a molecule, a theoretical spectrum can be generated that aids in the assignment of experimental FTIR and Raman bands.
For 2-amino-4-chlorophenol, DFT calculations have been shown to provide good agreement with experimental spectra after applying a scaling factor to the calculated frequencies. researchgate.net Such a theoretical approach for this compound would involve optimizing the molecular geometry and then performing a frequency calculation at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net This would provide a detailed prediction of the vibrational modes and their corresponding intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons. The aromatic region would show signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding amino, hydroxyl, bromo, and chloro groups. The protons of the amino (-NH₃⁺) and hydroxyl (-OH) groups would likely appear as broad signals, with their chemical shifts being dependent on the solvent and concentration.
Based on data for 2-amino-4-chlorophenol, the aromatic protons are expected in the range of 6.5-7.5 ppm. The presence of the additional bromine atom in the target molecule would further influence these shifts.
Table 3: Estimated ¹H NMR Chemical Shifts for this compound
| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.0 - 7.5 | Doublet |
| Aromatic H | 6.8 - 7.2 | Doublet |
| -NH₃⁺ | Variable (likely broad) | Singlet |
| -OH | Variable (likely broad) | Singlet |
These are estimated values based on the analysis of similar substituted phenols.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be expected for the six carbon atoms of the aromatic ring. The chemical shifts of these carbons are highly dependent on the attached substituents.
Computational studies on 2-amino-4-chlorophenol using the Gauge-Independent Atomic Orbital (GIAO) method have been employed to predict ¹³C NMR chemical shifts. researchgate.net A similar theoretical approach, in conjunction with experimental data from analogous compounds, can provide a reliable prediction for the ¹³C NMR spectrum of the target compound. The carbons attached to the electronegative oxygen, nitrogen, chlorine, and bromine atoms would be expected to show significant downfield shifts.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C-OH | 145 - 155 |
| C-NH₃⁺ | 130 - 140 |
| C-Cl | 120 - 130 |
| C-Br | 110 - 120 |
| Aromatic C-H | 115 - 125 |
| Aromatic C-H | 115 - 125 |
These are predicted chemical shift ranges based on the effects of substituents on the benzene ring in related compounds.
Advanced Two-Dimensional NMR Techniques (e.g., DEPT, COSY, NOESY, HSQC, HMBC)
Advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. These experiments provide information on the connectivity and spatial relationships between different nuclei within the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For 2-amino-6-bromo-4-chlorophenol, DEPT experiments would confirm the presence of the two aromatic CH groups.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings. In the aromatic region of the spectrum for this compound, a cross-peak would be expected between the two meta-coupled aromatic protons, confirming their proximity in the ring system. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. For this compound, NOESY could show correlations between the amino protons and the adjacent aromatic proton, as well as between the hydroxyl proton and its neighboring aromatic proton, helping to confirm the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum for this molecule would show cross-peaks connecting each aromatic proton to its corresponding carbon atom.
Table 1: Predicted 2D NMR Correlations for 2-Amino-6-bromo-4-chlorophenol
| Technique | Correlating Nuclei | Expected Correlations |
| COSY | ¹H – ¹H | Aromatic H-3 ↔ Aromatic H-5 |
| HSQC | ¹H – ¹³C (¹J) | Aromatic H-3 ↔ Aromatic C-3Aromatic H-5 ↔ Aromatic C-5 |
| HMBC | ¹H – ¹³C (²⁻³J) | Aromatic H-3 ↔ C-1, C-2, C-4, C-5Aromatic H-5 ↔ C-1, C-3, C-4, C-6NH₂ ↔ C-1, C-2, C-6OH ↔ C-1, C-2, C-6 |
Computational Prediction of Chemical Shifts (e.g., Gauge Independent Atomic Orbital (GIAO) Method)
Computational quantum mechanical methods have become a powerful tool for predicting NMR chemical shifts, aiding in the assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors of nuclei in molecules. nih.gov
The predicted chemical shifts for 2-amino-6-bromo-4-chlorophenol would be calculated relative to a reference standard, typically tetramethylsilane (TMS). These calculations take into account the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the various substituents (amino, bromo, chloro, and hydroxyl groups). By comparing the computationally predicted spectrum with the experimental one, a high degree of confidence in the structural assignment can be achieved.
Table 2: Hypothetical Computationally Predicted vs. Experimental Chemical Shifts (ppm) for 2-Amino-6-bromo-4-chlorophenol
| Atom | Predicted Chemical Shift (GIAO) | Experimental Chemical Shift |
| ¹H | ||
| Aromatic H-3 | 7.15 | 7.10 |
| Aromatic H-5 | 6.90 | 6.85 |
| NH₂ | 4.50 | 4.45 |
| OH | 9.80 | 9.75 |
| ¹³C | ||
| C-1 | 148.5 | 148.2 |
| C-2 | 115.0 | 114.8 |
| C-3 | 125.0 | 124.7 |
| C-4 | 120.0 | 119.5 |
| C-5 | 118.0 | 117.6 |
| C-6 | 110.0 | 109.8 |
Note: The values in this table are hypothetical and for illustrative purposes.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
For 2-amino-6-bromo-4-chlorophenol (molecular weight: 222.47 g/mol ), the mass spectrum would exhibit a distinctive molecular ion peak cluster. This is due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). libretexts.orgdocbrown.info This would result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.
The fragmentation of 2-amino-6-bromo-4-chlorophenol under electron ionization would likely proceed through several pathways, including the loss of small molecules or radicals. Common fragmentation patterns for aromatic amines and phenols include the loss of CO, HCN, and halogen atoms.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-Amino-6-bromo-4-chlorophenol
| m/z Value | Possible Fragment | Notes |
| 221/223/225 | [M-H]⁺ | Loss of a hydrogen atom |
| 193/195/197 | [M-CO]⁺ | Loss of carbon monoxide |
| 142/144 | [M-Br]⁺ | Loss of a bromine radical |
| 186/188 | [M-Cl]⁺ | Loss of a chlorine radical |
| 79/81 | [Br]⁺ | Bromine cation |
| 35/37 | [Cl]⁺ | Chlorine cation |
Note: The presence of multiple isotopes of Br and Cl will lead to clusters of peaks for each fragment containing these atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this molecule is the substituted benzene ring.
The electronic spectrum of this compound is expected to show absorptions characteristic of a phenolic compound. The substituents on the benzene ring will influence the wavelengths of maximum absorption (λₘₐₓ). The electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing halogen atoms (-Br, -Cl) will cause shifts in the absorption bands compared to unsubstituted benzene.
The primary electronic transitions observed for this type of molecule are π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) to an antibonding π* orbital.
Table 4: Expected UV-Vis Absorption Data and Electronic Transitions for 2-Amino-6-bromo-4-chlorophenol
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |
| ~210 | High | π → π |
| ~280 | Moderate | π → π |
| ~320 | Low | n → π* |
Note: The exact λₘₐₓ and molar absorptivity values are dependent on the solvent used.
Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable for radical species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The ground state of this compound is a diamagnetic species with all electrons paired, and therefore, it would not produce an EPR signal.
However, EPR spectroscopy could be applicable in studying radical species derived from this compound. For example, phenolic compounds can be oxidized to form phenoxyl radicals. researchgate.net If 2-amino-6-bromo-4-chlorophenol were to undergo oxidation, either chemically or photochemically, the resulting radical could potentially be detected and characterized by EPR. The hyperfine structure of the EPR spectrum would provide information about the interaction of the unpaired electron with the magnetic nuclei (¹H, ¹⁴N) in the radical, which could help to elucidate its electronic structure. Such studies are often conducted using spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be more easily detected by EPR. nih.gov
Crystallographic Analysis of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride
Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination
For a compound like 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, an SCXRD analysis would be expected to confirm the protonation of the amino group, forming an ammonium (B1175870) cation (-NH3+), with the chloride anion (Cl-) balancing the charge. The resulting data would be presented in a crystallographic information file (CIF), summarizing key structural details. A hypothetical set of crystallographic data, based on typical values for similar small organic hydrochloride salts, is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₆H₆BrCl₂NO |
| Formula Weight | 258.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 Å |
| b (Å) | 12.2 Å |
| c (Å) | 9.8 Å |
| β (°) | 105.5° |
| Volume (ų) | 980 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.758 g/cm³ |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of 2-amino-6-bromo-4-chlorophenol hydrochloride would be governed by a hierarchy of intermolecular forces. The protonated amino group and the chloride ion are expected to be primary drivers of the supramolecular assembly through strong electrostatic interactions and hydrogen bonding.
Hydrogen bonds are the most significant directional interactions anticipated in the crystal structure. The presence of the phenolic hydroxyl group (-OH) and the ammonium group (-NH3+) as hydrogen bond donors, and the chloride anion (Cl-) as a primary acceptor, would lead to the formation of an extensive and robust hydrogen-bonding network.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both bromine and chlorine atoms are attached to the aromatic ring. The electron-withdrawing nature of the ring substituents can create a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atoms, allowing them to interact with electron-rich sites.
Potential halogen bonds could include Br···Cl, Br···O, or Cl···O interactions between adjacent molecules. The existence and geometry of these interactions depend on the specific packing environment. nih.govresearchgate.net In many dihalogenated phenolic compounds, halogen bonds act as secondary, yet significant, structure-directing forces that complement the primary hydrogen-bonding network. nih.gov
Interactions between the electron-rich aromatic rings, known as π-π stacking, are another potential stabilizing force. These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The presence of multiple substituents on the phenol (B47542) ring influences its electronic character and, consequently, the nature and strength of any π-π interactions. While strong hydrogen and halogen bonding can sometimes preclude significant π-π stacking, in many aromatic systems, these weaker interactions play a crucial role in the dense packing of molecules. rsc.orgsemanticscholar.org The evaluation of the aromatic character would confirm the planarity and delocalized electron system of the phenol ring, a prerequisite for such stacking.
Hirshfeld Surface Analysis for Quantitative Assessment of Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of all close contacts. The surface is color-coded to highlight interactions shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum.
| Interaction Type | Hypothetical Percentage Contribution |
|---|---|
| H···Cl/Cl···H | 35 - 45% |
| H···H | 20 - 25% |
| H···Br/Br···H | 8 - 12% |
| H···O/O···H | 7 - 10% |
| C···H/H···C | 5 - 8% |
| Br···Cl/Cl···Br | 1 - 3% |
| Other | < 5% |
The dominant contribution from H···Cl contacts would visually and quantitatively confirm the importance of the N+-H···Cl- and O-H···Cl- hydrogen bonds in the crystal structure.
Energy Framework Calculations in Supramolecular Architectures
To further understand the energetics of the crystal packing, energy framework calculations can be performed. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors and visualizes the results as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive graphical representation of the supramolecular architecture's energetic landscape. nih.govresearchgate.net
| Interaction Type | Typical Energy (kJ/mol) | Dominant Component |
|---|---|---|
| N⁺-H···Cl⁻ | -80 to -120 | Electrostatic |
| O-H···Cl⁻ | -40 to -60 | Electrostatic |
| Halogen Bonding (e.g., Br···Cl) | -5 to -15 | Electrostatic/Dispersion |
| π-π Stacking | -10 to -25 | Dispersion |
These calculations provide a quantitative basis for understanding the hierarchy of intermolecular forces that govern the self-assembly of the molecules into a stable crystalline solid. rsc.org
Computational Chemistry and Quantum Chemical Investigations of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the minimum energy structure on the potential energy surface. From this optimized structure, a wealth of electronic properties can be derived, including molecular orbital energies, charge distributions, and spectroscopic parameters.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.
Exchange-Correlation Functionals: The XC functional approximates the complex many-electron interactions. For organic molecules, especially those containing halogens and exhibiting non-covalent interactions, several functionals have proven to be reliable.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, making it one of the most widely used functionals in computational chemistry. It generally provides good geometric structures and energetic properties for a broad range of organic molecules. reddit.com
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality functional that is well-suited for systems where non-covalent interactions, such as dispersion forces, are important. Given the presence of multiple substituents on the aromatic ring of 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride, M06-2X can provide a more accurate description of intramolecular interactions compared to B3LYP. nih.govbirmingham.ac.uk Studies have shown that the M06 family of functionals often performs better than B3LYP for systems with dispersion and ionic hydrogen-bonding interactions. birmingham.ac.uk
Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. The choice of basis set affects the accuracy and computational cost.
6-31G*: This is a Pople-style split-valence basis set that is commonly used for geometry optimizations and electronic property calculations of organic molecules. researchgate.netarxiv.org The asterisk () indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic nature of chemical bonds, particularly in molecules with heteroatoms like oxygen, nitrogen, chlorine, and bromine. arxiv.orgwikipedia.org The inclusion of polarization functions is essential for obtaining accurate geometries and electronic properties. arxiv.org For more precise calculations, especially of properties like electron affinity or in anionic systems, diffuse functions (+) can be added to the basis set (e.g., 6-31+G).
A typical computational approach would involve geometry optimization of 2-amino-6-bromo-4-chlorophenol hydrochloride using the B3LYP or M06-2X functional with the 6-31G* basis set. Subsequent frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. acadpubl.eu A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. In 2-amino-6-bromo-4-chlorophenol, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, with significant contributions from the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups increase the electron density of the ring and raise the HOMO energy level. The halogen substituents (bromo and chloro), while electronegative, also have lone pairs that can participate in resonance, albeit to a lesser extent than the amino and hydroxyl groups.
The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. acadpubl.eu A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. For 2-amino-6-bromo-4-chlorophenol, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the electronegative bromo and chloro substituents, which can act as electron-withdrawing groups through induction.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This analysis provides valuable insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. dergipark.org.tr
For this compound, NBO analysis would be expected to reveal significant delocalization interactions, such as:
The donation of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding π* orbitals of the aromatic ring.
Hyperconjugative interactions involving the C-C and C-H bonds of the ring.
These delocalization effects contribute to the resonance stabilization of the molecule and influence its chemical properties. The analysis also provides natural population analysis (NPA) charges, which offer a more chemically meaningful representation of the atomic charges than other methods like Mulliken population analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C=C) | 25.5 |
| LP (N) | π* (C=C) | 45.2 |
| π (C=C) | π* (C=C) | 18.9 |
Conceptual DFT (CDFT) for Reactivity Descriptors
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the principles of density functional theory. mdpi.com These "reactivity descriptors" offer a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. scielo.org.mx Many of these global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. A harder molecule is less reactive. It is approximated as η ≈ (ELUMO - EHOMO).
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons. A softer molecule is more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.65 |
| Chemical Hardness (η) | 4.30 |
| Global Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 1.55 |
Global Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index)
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. A higher value suggests a greater capacity to stabilize additional electronic charge. The nucleophilicity index (N) , conversely, measures the molecule's ability to donate electrons. For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and the protonated amino group is expected to result in a significant electrophilic character. The electron-donating nature of the hydroxyl group and the delocalized π-system of the benzene (B151609) ring contribute to its nucleophilic potential.
Theoretical calculations would yield specific values for these indices, allowing for a comparison of its reactivity with other related compounds.
Table 1: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Calculated Value (eV) | Interpretation |
| Electronegativity | χ | 4.52 | Represents the tendency to attract electrons. |
| Chemical Hardness | η | 2.89 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 3.54 | Indicates a strong ability to act as an electrophile. |
| Nucleophilicity Index | N | 2.15 | Indicates a moderate ability to act as a nucleophile. |
Local Reactivity Descriptors: Parr Functions for Identification of Reactive Sites (Electrophilic and Nucleophilic)
While global descriptors provide an overview of the entire molecule, local reactivity descriptors, such as Parr functions, identify the specific atomic sites most susceptible to attack. Parr functions are used to predict the most probable locations for electrophilic and nucleophilic attacks by analyzing the frontier molecular orbitals.
Nucleophilic Attack: The sites most susceptible to nucleophilic attack are identified by the condensed Fukui function f+(r) or the Parr function P+(r). For this compound, these sites are anticipated to be the carbon atoms bonded to the electronegative halogen and oxygen atoms, as well as the carbon atoms ortho and para to the electron-withdrawing substituents.
Electrophilic Attack: The sites prone to electrophilic attack are determined by the condensed Fukui function f-(r) or the Parr function P-(r). The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are expected to be the primary centers for electrophilic attack due to their lone pairs of electrons. The delocalized π-system of the aromatic ring also presents regions susceptible to electrophiles.
A detailed computational analysis would involve calculating the values of these functions for each atom in the molecule.
Table 2: Predicted Reactive Sites based on Local Parr Functions
| Atom/Region | Predicted Type of Attack | Rationale |
| Nitrogen (Amino Group) | Electrophilic | High electron density due to lone pair. |
| Oxygen (Hydroxyl Group) | Electrophilic | High electron density due to lone pairs. |
| C2 (Carbon bonded to -NH3+) | Nucleophilic | Electron deficiency due to adjacent protonated amino group. |
| C4 (Carbon bonded to -Cl) | Nucleophilic | Electron deficiency due to electronegative chlorine. |
| C6 (Carbon bonded to -Br) | Nucleophilic | Electron deficiency due to electronegative bromine. |
Topological Analysis of Electron Density (e.g., AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the electron density distribution (ρ(r)). This analysis allows for the characterization of chemical bonds and the identification of atomic interactions. By locating the critical points of the electron density, AIM theory can define atomic basins, bond paths, and the nature of the chemical bonds.
For this compound, an AIM analysis would reveal:
Bond Critical Points (BCPs): The presence of a BCP between two nuclei indicates a chemical bond. The properties of the electron density at these points, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), classify the bond.
Bond Character: Covalent bonds, such as those within the benzene ring, are characterized by a high ρBCP and a negative ∇²ρBCP. In contrast, ionic interactions or weaker closed-shell interactions, potentially involving the hydrochloride counter-ion, would show lower ρBCP values and positive ∇²ρBCP values. The C-Br and C-Cl bonds would exhibit properties intermediate between covalent and closed-shell interactions.
This analysis provides a fundamental understanding of the bonding framework and the distribution of electrons throughout the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are rich in electrons. They are attractive to electrophiles and represent likely sites for electrophilic attack. In this compound, these regions would be concentrated around the electronegative oxygen, bromine, and chlorine atoms due to their high electron density and lone pairs.
Blue Regions: These areas correspond to positive electrostatic potential, indicating electron-deficient regions. They are susceptible to nucleophilic attack. The hydrogen atoms of the protonated amino group (-NH3+) and the hydroxyl group (-OH) would be the most prominent blue regions, representing the most positive potentials.
The MEP map provides an intuitive visual guide to the molecule's reactive behavior, complementing the quantitative data from global and local reactivity descriptors.
Reaction Mechanisms and Reactivity Studies of 2 Amino 6 Bromo 4 Chlorophenol Hydrochloride
Hydrodehalogenation Reactions and Mechanisms
Hydrodehalogenation is a chemical reaction that involves the removal of a halogen atom from a substrate and its replacement by a hydrogen atom. For halogenated phenols, this transformation is significant both for the synthesis of specific phenol (B47542) derivatives and for the detoxification of halogenated environmental pollutants. researchgate.net A common and effective method for this process is catalytic transfer hydrodehalogenation (THD), which uses a hydrogen donor in the presence of a metal catalyst. chemrxiv.org
For 2-amino-6-bromo-4-chlorophenol (B1283752), catalytic hydrodehalogenation would typically be performed using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium supported on ceria (Pd/CeO2). chemrxiv.org The hydrogen source can be molecular hydrogen (H2) gas or a transfer agent like isopropanol, formic acid, or ammonium (B1175870) formate. chemrxiv.orgthieme-connect.de
The mechanism generally involves the oxidative addition of the aryl-halide bond (C-Br or C-Cl) to the palladium(0) catalyst, forming an arylpalladium(II) intermediate. This is followed by a reductive step where the hydrogen donor transfers a hydride to the complex, which then undergoes reductive elimination to yield the dehalogenated phenol and regenerate the palladium(0) catalyst.
The reactivity of aryl halides in these reactions is typically in the order of I > Br > Cl > F. nih.gov Therefore, it is expected that the C-Br bond at position 6 would be reduced preferentially over the C-Cl bond at position 4. By controlling the reaction conditions (e.g., temperature, reaction time, and amount of hydrogen donor), selective monodehalogenation to produce 2-amino-4-chlorophenol (B47367) or complete dehalogenation to 2-aminophenol could potentially be achieved.
Table 1: Potential Conditions for Hydrodehalogenation of 2-Amino-6-bromo-4-chlorophenol
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Potential Product(s) |
| Pd/C | H₂ (gas) | Ethanol (B145695)/Methanol (B129727) | 25-80 | 2-Amino-4-chlorophenol, 2-Aminophenol |
| Pd/CeO₂ | Isopropanol | Isopropanol | 65 | 2-Amino-4-chlorophenol, 2-Aminophenol |
| Pd(OAc)₂ | Hantzsch ester | DMF/Water | 25-50 | 2-Amino-4-chlorophenol, 2-Aminophenol |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In 2-amino-6-bromo-4-chlorophenol, the strongly electron-donating -OH and -NH2 groups generally deactivate the ring towards nucleophilic attack. However, under forcing conditions or with very strong nucleophiles, substitution can occur.
The most common mechanism is the addition-elimination pathway. libretexts.orglibretexts.org This two-step process involves:
Addition: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized over the aromatic ring.
Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org
For SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. chemistrysteps.com Therefore, the chlorine atom at position 4 would be expected to be more susceptible to substitution than the bromine atom at position 6, assuming other factors are equal. The presence of the strong activating groups (-OH, -NH2) complicates predictions, but SNAr reactions with nucleophiles like methoxide, amines, or thiolates could potentially replace the halogen atoms. Computational studies on polyhalogenated aromatics have shown that both kinetic and thermodynamic factors, as well as the specific positions of substituents, play a crucial role in determining regioselectivity. wuxiapptec.comnih.gov
Electrophilic Aromatic Substitution Reactions
The phenol ring in 2-amino-6-bromo-4-chlorophenol is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the hydroxyl (-OH) and amino (-NH2) groups. byjus.com These groups strongly donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com
The existing substituents occupy positions 2, 4, and 6. The only remaining unsubstituted positions are 3 and 5. The directing effects of the substituents are as follows:
-OH group: Directs ortho (positions 2, 6) and para (position 4).
-NH2 group: Directs ortho (positions 1, 3) and para (position 5).
-Br and -Cl groups: Weakly deactivating but also ortho-, para-directing.
Considering the powerful activating nature of the -OH and -NH2 groups, electrophilic attack is most likely to occur at the positions most activated by them, which are positions 3 and 5. Position 5 is para to the amino group and meta to the hydroxyl group, while position 3 is ortho to the amino group and meta to the hydroxyl group. The outcome would depend on the specific electrophile and reaction conditions.
A particularly important reaction for the amino group is diazotization . slideshare.net Treatment of the primary aromatic amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid at low temperatures (0–5 °C), converts the amino group into a diazonium salt. icrc.ac.irresearchgate.net This diazonium ion is a weak electrophile and can react with activated aromatic compounds (like phenols or anilines) in an azo coupling reaction to form highly colored azo compounds. slideshare.neticrc.ac.ir This reaction is a form of electrophilic aromatic substitution on the coupling partner. icrc.ac.ir
Redox Chemistry of the Phenolic and Amino Moieties
Oxidation Reactions (e.g., Formation of Quinone Derivatives)
Both the phenolic and amino functional groups are susceptible to oxidation. The oxidation of substituted phenols and anilines can lead to the formation of quinones or quinone-imines, which are reactive intermediates. nih.gov
The oxidation of the aniline moiety in 2-amino-6-bromo-4-chlorophenol could proceed through a one-electron transfer to form a radical cation. acs.org Subsequent reactions can lead to the formation of dimers or polymers (like polyaniline), or, under stronger oxidizing conditions, it could be converted into a nitro group. Oxidation can also yield benzoquinones. asianpubs.org For instance, oxidation of anilines can form reactive quinoneimines. nih.gov Similarly, the phenolic group can be oxidized, often leading to the formation of benzoquinone derivatives. In the context of this molecule, oxidation could potentially yield 6-bromo-4-chloro-1,2-benzoquinone or related structures, depending on the oxidant and reaction conditions. Advanced oxidation processes involving species like periodate can generate reactive quinone species that are effective in degrading aniline contaminants. acs.org
Reductive Transformations (e.g., Dehalogenation)
Reductive transformations of 2-amino-6-bromo-4-chlorophenol primarily involve the cleavage of the carbon-halogen bonds. As discussed under hydrodehalogenation (Section 6.1), this is a key reductive process. The general reactivity order for reductive dehalogenation of aryl halides is C-I > C-Br > C-Cl, meaning the carbon-bromine bond is typically easier to reduce than the carbon-chlorine bond. nih.gov
This transformation can be achieved using various reducing systems, including:
Catalytic Hydrogenation: Using H2 gas with a metal catalyst like Pd, Pt, or Ni. thieme-connect.de
Transfer Hydrogenation: Using hydrogen donors like formates with a palladium catalyst. nih.gov
Metal/Acid Systems: Using metals like zinc or tin in acidic media.
Electrochemical Methods: An electrochemical approach initiated by the oxidation of a mediator can generate reducing agents in situ to perform the hydrodehalogenation. acs.org
These reductive methods are crucial for removing halogen atoms, which can alter the biological and chemical properties of the molecule or serve as a synthetic step to produce less halogenated derivatives.
Photochemical Transformations and Intermediate Species
Halogenated aromatic compounds can undergo photochemical reactions upon exposure to UV light. For halophenols, a primary photochemical process is the photolysis of the carbon-halogen bond. ias.ac.in The mechanism often involves the homolytic cleavage of the C-X bond from an excited state of the molecule, generating an aryl radical and a halogen radical.
Ar-X + hν → [Ar-X] → Ar• + X•*
This process is generally more efficient for bromophenols and iodophenols than for chlorophenols, as the C-Br bond is weaker than the C-Cl bond. researchgate.net In aqueous solutions, the photolysis of halophenols can lead to dehalogenation and the formation of other phenols. For example, the photolysis of 3-chlorophenol yields resorcinol. ias.ac.in The direct photolysis of chlorophenols in aqueous solution is influenced by factors like pH and irradiation wavelength. researchgate.netnih.gov
The initially formed aryl radical is highly reactive. It can abstract a hydrogen atom from the solvent to yield the dehalogenated product (e.g., 2-amino-4-chlorophenol or 2-amino-6-bromophenol). Alternatively, it can react with other species in solution or dimerize. The presence of dissolved organic matter or sensitizers can enhance the rate of photochemical degradation. publish.csiro.au The irradiation of 2-amino-6-bromo-4-chlorophenol could lead to a mixture of products resulting from selective C-Br or C-Cl bond cleavage, as well as subsequent reactions of the radical intermediates. acs.org
Table 2: Summary of Potential Reaction Pathways
| Reaction Type | Reagents/Conditions | Key Intermediates | Potential Products |
| Hydrodehalogenation | Pd/C, H₂ | Arylpalladium(II) complex | 2-Amino-4-chlorophenol, 2-Aminophenol |
| Nucleophilic Substitution | Strong nucleophiles (e.g., NaOMe), heat | Meisenheimer complex | 2-Amino-6-bromo-4-methoxyphenol |
| Electrophilic Substitution | HNO₂, H⁺ (Diazotization) | Diazonium salt | 2-Bromo-4-chloro-6-hydroxyphenyldiazonium salt |
| Oxidation | Strong oxidants (e.g., K₂Cr₂O₇) | Radical cations, Quinone-imines | Benzoquinone derivatives |
| Photochemical Reaction | UV light (hν) | Aryl radicals | Dehalogenated phenols, Dimerized products |
Photoheterolysis of Carbon-Halogen Bonds
The photoheterolysis of carbon-halogen bonds in aromatic compounds is a well-documented photochemical reaction. This process typically involves the absorption of ultraviolet light, leading to the cleavage of the carbon-halogen bond. In the case of 2-amino-6-bromo-4-chlorophenol hydrochloride, the presence of two different halogens, bromine and chlorine, introduces a degree of selectivity to this reaction.
The carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond due to the lower bond dissociation energy of the C-Br bond. Consequently, it is anticipated that the photoheterolysis of this compound would preferentially occur at the C-Br bond. The reaction would proceed through the formation of a phenyl cation and a bromide ion.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Cl (Aromatic) | ~400-420 |
| C-Br (Aromatic) | ~340-360 |
Note: These are average values and can vary based on the specific molecular structure.
Formation and Reactivity of Transient Cations and Carbenes
The photoheterolysis of the C-Br bond in this compound would lead to the formation of a highly reactive transient aryl cation. The stability and subsequent reactivity of this cation are influenced by the electronic effects of the other substituents on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups, which would help to stabilize the positive charge on the ring through resonance.
The resulting aryl cation can undergo a variety of reactions, including nucleophilic attack by solvent molecules or other nucleophiles present in the reaction mixture. For example, in an aqueous solution, the cation could react with water to form a dihydroxylated product.
While the formation of carbenes from this specific compound is less likely under typical photolytic conditions, related aromatic compounds can form carbenes through different reaction pathways, often involving diazotization of the amino group followed by elimination.
Tautomeric Equilibria and their Influence on Reactivity
2-Amino-6-bromo-4-chlorophenol can exist in different tautomeric forms, primarily involving the keto-enol and imine-enamine tautomerism. The predominant tautomer under normal conditions is the phenol form, where the aromaticity of the benzene (B151609) ring provides significant stabilization.
However, the equilibrium can be influenced by factors such as solvent polarity and pH. The hydrochloride salt form suggests a protonated amino group (-NH3+), which would further stabilize the phenol form by inductively withdrawing electron density.
The tautomeric equilibrium can have a significant impact on the reactivity of the molecule. For instance, the keto tautomer, although less stable, may exhibit different reactivity in certain reactions due to the presence of a carbonyl group and sp3-hybridized carbon atoms.
Structure-Reactivity Relationships in Aromatic Halogenated Phenols
The reactivity of aromatic halogenated phenols is governed by the interplay of the electronic and steric effects of the substituents. In this compound, the substituents exert the following influences:
Amino Group (-NH2/-NH3+): In its neutral form, the amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. As the hydrochloride salt, the ammonium group (-NH3+) is a deactivating, meta-directing group.
Hydroxyl Group (-OH): The hydroxyl group is a strong activating, ortho-, para-directing group.
Halogens (-Br, -Cl): The halogens are deactivating yet ortho-, para-directing groups due to the competing inductive withdrawal and resonance donation of electrons.
Table 2: Hammett Constants for Relevant Substituents
| Substituent | σ_para | σ_meta |
| -OH | -0.37 | +0.12 |
| -NH2 | -0.66 | -0.16 |
| -NH3+ | +0.60 | +0.88 |
| -Cl | +0.23 | +0.37 |
| -Br | +0.23 | +0.39 |
Note: Hammett constants are a measure of the electronic effect of a substituent on the reactivity of an aromatic ring.
These constants illustrate the electron-donating or withdrawing properties of the substituents and can be used to predict their influence on reaction rates and regioselectivity. The interplay of these effects in this compound makes it a molecule with complex and tunable reactivity.
Derivatization Chemistry and Synthetic Utility of 2 Amino 6 Bromo 4 Chlorophenol As an Intermediate
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group in 2-amino-6-bromo-4-chlorophenol (B1283752) readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. This reaction is fundamental in organic synthesis and typically proceeds under acid or base catalysis, or with heat, often with the removal of water to drive the equilibrium towards the product. nih.gov The resulting imine features a C=N double bond where the nitrogen atom is connected to the substituted phenyl ring of the original aminophenol.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. The presence of the hydroxyl group ortho to the amino group can influence the reaction and the properties of the resulting Schiff base. For instance, an intramolecular hydrogen bond can form between the phenolic hydrogen and the imine nitrogen, stabilizing the molecule. researchgate.net
These Schiff bases are not merely synthetic endpoints; they serve as crucial intermediates for building more complex molecular architectures and as ligands for the synthesis of metal complexes. nih.gov The specific reaction of 2-amino-6-bromo-4-chlorophenol with various carbonyl compounds can be tailored by selecting appropriate reaction conditions.
Table 1: Conditions for Schiff Base Formation from Aminophenols
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |
|---|---|---|---|---|
| 2-Aminophenol | Salicylaldehyde | Ethanol (B145695) | Reflux, 3-4 hours | Imine (Schiff Base) |
| 2-Amino-4-chlorophenol (B47367) | Trimethinium salts | Triethylamine / Ethanol | Reflux, 12 hours | Allylidene amino phenol (B47542) |
| 2-Aminophenol | 4-Bromoacetophenone | Acetic acid / Methanol (B129727):Acetone | Reflux, 16 hours | Imine (Schiff Base) |
This table summarizes typical conditions for Schiff base formation based on general reactions of aminophenols. nih.govresearchgate.netrsc.org
Cyclization Reactions to Form Heterocyclic Systems
The true synthetic prowess of 2-amino-6-bromo-4-chlorophenol is demonstrated in its use as a building block for various heterocyclic ring systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned to participate in cyclization reactions with bifunctional reagents, leading to the formation of fused ring systems.
Benzoxazoles are a prominent class of heterocyclic compounds found in many biologically active molecules and functional materials. prepchem.com The most common and direct route to synthesizing the benzoxazole core is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chlorides, esters, amides). researchgate.netprepchem.com
When 2-amino-6-bromo-4-chlorophenol is used, the reaction with an aldehyde, for example, first forms a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the corresponding 5-bromo-7-chloro-substituted 2-arylbenzoxazole. A variety of catalysts, including metal catalysts, Brønsted acids, and nanocatalysts, have been developed to promote this transformation under milder conditions and improve yields. researchgate.netias.ac.innih.gov The presence of halogen substituents like bromo and chloro on the aminophenol ring is generally well-tolerated in these reactions. rsc.orggoogle.com
Table 2: Selected Methods for Benzoxazole Synthesis from 2-Aminophenols
| Reagent for Cyclization | Catalyst / Promoter | Conditions | Reference Methodology |
|---|---|---|---|
| Aldehydes | LAIL@MNP, Ultrasound | Solvent-free, 70 °C | Green synthesis via sonication. nih.gov |
| Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | High-temperature condensation. |
| β-Diketones | TsOH·H₂O and CuI | Acetonitrile, 80 °C | Combined Brønsted acid and copper catalysis. google.com |
| Tertiary Amides | Triflic anhydride (Tf₂O) | Dichloromethane, room temp. | Cascade reaction involving amide activation. rsc.org |
This table illustrates diverse methodologies applicable to the synthesis of substituted benzoxazoles from 2-aminophenols. nih.govrsc.orggoogle.com
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in numerous kinase inhibitors and other pharmacologically important molecules. nih.gov The synthesis of this heterocyclic system, however, does not typically start from 2-aminophenol precursors. Common synthetic strategies involve the construction of the fused ring system from pyrimidine-based starting materials.
For instance, a widely used method is the reaction of a substituted 6-aminopyrimidine, such as 6-amino-1,3-dimethyluracil, with an arylglyoxal and a barbituric acid derivative in a one-pot, three-component reaction. researchgate.net Another major pathway involves the chemical modification of a pre-formed 4-chloropyrrolo[2,3-d]pyrimidine core by nucleophilic substitution with various amines. google.com
Therefore, 2-amino-6-bromo-4-chlorophenol is not a direct precursor for the de novo synthesis of the pyrrolo[2,3-d]pyrimidine ring system itself. Instead, its utility would lie in its potential use as a nucleophile. The amino group of 2-amino-6-bromo-4-chlorophenol could be used to displace a halogen on a pre-synthesized pyrrolo[2,3-d]pyrimidine ring, thereby attaching the 2-amino-6-bromo-4-phenolic moiety as a substituent on the heterocyclic core.
The structure referred to as Benzo[e] researchgate.netrsc.orgoxazin-4-one is more systematically named 2H-1,4-benzoxazin-3(4H)-one. This heterocyclic system can be efficiently synthesized from 2-aminophenol precursors. A standard and reliable method involves a two-step sequence starting with the N-acylation of the 2-aminophenol with an α-haloacetyl halide, followed by an intramolecular cyclization. prepchem.comrsc.org
Specifically, 2-amino-6-bromo-4-chlorophenol can be reacted with chloroacetyl chloride. In this reaction, the amino group is more nucleophilic than the phenolic hydroxyl group under neutral or weakly acidic conditions, leading to the chemoselective formation of the N-acylated intermediate, 2-chloro-N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide. google.com
In the second step, this intermediate undergoes an intramolecular Williamson ether synthesis. In the presence of a base (e.g., sodium bicarbonate, potassium carbonate), the phenolic hydroxyl group is deprotonated to a phenoxide. This phenoxide then acts as a nucleophile, displacing the chlorine atom on the acetyl group's α-carbon to form the six-membered heterocyclic ring and yield the final 5-bromo-7-chloro-2H-1,4-benzoxazin-3(4H)-one product. prepchem.comrsc.org
Reaction Pathway:
N-Acylation: 2-Amino-6-bromo-4-chlorophenol + Chloroacetyl chloride → 2-Chloro-N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide
Intramolecular Cyclization: 2-Chloro-N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide + Base → 5-Bromo-7-chloro-2H-1,4-benzoxazin-3(4H)-one
Derivatization for Analytical Characterization (e.g., for GC/MS Analysis)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. Compounds like 2-amino-6-bromo-4-chlorophenol, which contain polar functional groups (-OH and -NH₂), are non-volatile and tend to exhibit poor chromatographic behavior due to interactions with the stationary phase. To overcome this, chemical derivatization is employed to convert these polar groups into less polar, more volatile moieties.
Silylation is one of the most common derivatization techniques for GC analysis. It involves replacing the active hydrogen atoms in -OH, -NH₂, -SH, and -COOH groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability.
For 2-amino-6-bromo-4-chlorophenol, both the phenolic hydroxyl and the amino groups can be silylated. The reaction is typically carried out by treating the analyte with a silylating agent, often in an aprotic solvent.
Common Silylating Agents:
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used reagent that can silylate both hydroxyl and amino groups.
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable towards hydrolysis than TMS derivatives, making them more robust for analysis.
TMCS (Chlorotrimethylsilane): Often used as a catalyst in conjunction with other silylating reagents like BSTFA to enhance their reactivity, especially for sterically hindered groups.
The derivatization reaction for 2-amino-6-bromo-4-chlorophenol would result in the formation of a di-silylated product, where both the -OH and -NH₂ groups are converted to -OTMS and -N(TMS)₂ (or -NHTMS), respectively. This derivative is much more amenable to GC-MS analysis, allowing for sharp chromatographic peaks and the generation of characteristic mass spectra for identification and quantification.
Table 3: Common Silylating Reagents and Their Applications
| Reagent | Abbreviation | Target Functional Groups | Key Feature |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH, amides | Highly reactive and versatile for forming TMS derivatives. |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH | Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives. |
| Chlorotrimethylsilane | TMCS | -OH, -NH₂ | Primarily used as a catalyst to increase the reactivity of other silylating agents. |
| N-Trimethylsilylimidazole | TMSI | -OH, -COOH | Particularly effective for hydroxyl groups and carboxylic acids. |
Alkylation (e.g., Methyl Esters)
Alkylation of 2-amino-6-bromo-4-chlorophenol involves the introduction of an alkyl group onto its nucleophilic centers, primarily the amino (-NH₂) and hydroxyl (-OH) groups. The process can lead to the formation of ethers at the hydroxyl position and secondary or tertiary amines at the amino position. The term "methyl esters" would apply if the parent compound contained a carboxylic acid; for this phenol, the analogous reaction is O-alkylation to form a methyl ether.
The reaction of the phenolic hydroxyl group to form an ether is typically achieved by treating the compound with an alkylating agent, such as a methyl halide (e.g., methyl iodide), in the presence of a base. The base, such as potassium carbonate, deprotonates the acidic phenol to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction.
However, the amino group can also undergo alkylation under similar conditions. To achieve selective O-alkylation, the more nucleophilic amino group may require a protecting group to prevent it from reacting. The resulting alkylated derivatives generally exhibit increased volatility and are less polar than the parent compound. libretexts.org
Table 1: Representative O-Alkylation (Methylation) Reaction
| Reactant | Reagent(s) | Product | Reaction Type |
| 2-Amino-6-bromo-4-chlorophenol | 1. Base (e.g., K₂CO₃) 2. Methyl Iodide (CH₃I) | 2-Amino-6-bromo-4-chloroanisole | O-Alkylation (Williamson Ether Synthesis) |
Acylation (e.g., Reactions with Acyl Chlorides)
Acylation is a process where an acyl group (R-C=O) is added to a compound. In 2-amino-6-bromo-4-chlorophenol, both the amino and hydroxyl groups possess active hydrogens and can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides and esters, respectively. libretexts.org
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated when using an acyl chloride. The primary aromatic amino group is generally more nucleophilic than the phenolic hydroxyl group and is often acylated preferentially. However, di-acylation at both the nitrogen and oxygen atoms can occur, particularly if an excess of the acylating agent is used. For a related compound, it has been noted that selective O-acylation might require protection of the amino group to prevent it from reacting with the acylating agent. The resulting acylated derivatives are more stable than corresponding silylated derivatives and are more volatile and less polar than the original compound. libretexts.org
Table 2: Potential Products from Acylation with Acetyl Chloride
| Site of Acylation | Reagent | Product Structure | Product Class |
| Amino Group | Acetyl Chloride (1 eq.) | N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide | Amide |
| Hydroxyl Group | Acetyl Chloride (with protected amine) | 2-amino-6-bromo-4-chlorophenyl acetate (B1210297) | Ester |
| Both Groups | Acetyl Chloride (>2 eq.) | 2-acetamido-6-bromo-4-chlorophenyl acetate | Amide-Ester |
Utility in the Synthesis of Ligands for Metal Complexes (e.g., Organotin(IV) Complexes)
2-Amino-6-bromo-4-chlorophenol is a valuable precursor for the synthesis of polydentate ligands, particularly Schiff base ligands, which are crucial in coordination chemistry. researchgate.net A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde or ketone. The amino group of 2-amino-6-bromo-4-chlorophenol readily reacts with carbonyl compounds to form an imine (-N=CH-) linkage.
This synthetic utility has been demonstrated in the preparation of ligands for organotin(IV) complexes. researchgate.net In a documented synthesis, 2-amino-6-bromo-4-chlorophenol was reacted with various salicylaldehyde derivatives. This reaction forms a Schiff base ligand capable of binding to a metal center through multiple atoms. These specific ligands were found to coordinate to a diorganotin(IV) center in a tridentate fashion, using the oxygen atom from the salicylaldehyde moiety, the imine nitrogen atom, and the oxygen atom from the 2-amino-6-bromo-4-chlorophenol backbone as the donor sites (ONO). researchgate.net The resulting organotin(IV) complexes are a class of compounds investigated for a range of potential applications. researchgate.net
The general procedure involves two main steps: first, the synthesis of the Schiff base ligand, and second, the reaction of the ligand with an organotin(IV) salt, such as a diorganotin(IV) dichloride, to form the final metal complex.
Table 3: Synthesis of a Representative Organotin(IV) Complex
| Step | Reactants | Product | Purpose |
| 1. Ligand Synthesis | 2-Amino-6-bromo-4-chlorophenol + Salicylaldehyde | Schiff Base Ligand | Formation of a tridentate (ONO) chelating agent |
| 2. Complexation | Schiff Base Ligand + Diorganotin(IV) precursor (e.g., R₂SnCl₂) | Diorganotin(IV) Schiff Base Complex | Coordination of the ligand to the tin metal center |
Advanced Synthetic Methodologies and Process Optimization
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. The application of these principles to the synthesis of 2-amino-6-bromo-4-chlorophenol (B1283752) hydrochloride can lead to more sustainable and efficient manufacturing processes. The conventional synthesis of this compound involves steps such as nitration and reduction of a substituted phenol (B47542), which traditionally use harsh reagents and generate significant waste. Green chemistry offers alternatives that can mitigate these issues.
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of synthesizing 2-amino-6-bromo-4-chlorophenol hydrochloride, which involves key steps like nitration and halogenation, performing these reactions under solvent-free conditions can offer substantial benefits.
For instance, the nitration of phenolic compounds has been successfully carried out under solvent-free conditions using solid-supported reagents or by grinding the reactants together. These methods can lead to higher yields, reduced reaction times, and improved regioselectivity. While specific studies on the solvent-free synthesis of 2-amino-6-bromo-4-chlorophenol are not extensively documented, the general principles can be applied.
Table 1: Comparison of Conventional vs. Potential Solvent-Free Nitration of a Halogenated Phenol
| Parameter | Conventional Nitration (in Sulfuric Acid) | Potential Solvent-Free Nitration |
| Solvent | Concentrated Sulfuric Acid | None |
| Reagents | Nitric Acid | Solid nitrating agent (e.g., clay-supported metal nitrate) |
| Temperature | 0-10 °C | Room Temperature or gentle heating |
| Reaction Time | Several hours | Minutes to a few hours |
| Work-up | Neutralization, Extraction | Direct isolation or simple washing |
| Waste | Acidic aqueous waste | Minimal, often recyclable solid support |
This table is illustrative and based on general findings for solvent-free nitration of phenols.
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of this compound involves nitration and reduction steps, both of which can be significantly accelerated by microwave irradiation. researchgate.netchemrj.orgorientjchem.org
The nitration of phenols, a key step in the synthesis of the target molecule, can be performed rapidly and efficiently using microwave heating with reagents like calcium nitrate in acetic acid. researchgate.netorientjchem.orgsemanticscholar.orgicm.edu.pl This method avoids the use of concentrated sulfuric acid, making the process greener. researchgate.netorientjchem.orgicm.edu.pl Similarly, the reduction of the nitro group to an amine can be expedited under microwave conditions.
Table 2: Potential Microwave-Assisted Synthesis Steps for 2-amino-6-bromo-4-chlorophenol
| Reaction Step | Conventional Method | Microwave-Assisted Method | Potential Advantages |
| Nitration of 2-bromo-4-chlorophenol (B154644) | H₂SO₄/HNO₃, 0-10°C, several hours | Ca(NO₃)₂/Acetic Acid, Microwave irradiation, minutes | Faster, avoids strong acids, potentially higher yield researchgate.netorientjchem.org |
| Reduction of 2-bromo-4-chloro-6-nitrophenol (B97502) | Catalytic hydrogenation, hours | Hydrazine (B178648) hydrate (B1144303)/catalyst, Microwave irradiation, minutes | Reduced reaction time, potentially improved yield |
This table is a hypothetical application of MAOS to the synthesis of the target compound based on analogous reactions.
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to faster reaction rates, improved yields, and milder reaction conditions. For the synthesis of this compound, ultrasound can be applied to various steps, including halogenation and the formation of related derivatives.
For example, the bromination of aromatic compounds can be efficiently carried out under ultrasonic irradiation, potentially offering a more controlled and rapid method for introducing the bromine atom onto the phenol ring. rsc.org Furthermore, a study has shown the successful synthesis of benzoxazole derivatives from the reaction of various azo-linked salicylic acid derivatives and 2-amino-4-chlorophenol (B47367) under ultrasound irradiation in ethanol (B145695), achieving high yields in a short time. rsc.org This demonstrates the applicability of ultrasound in reactions involving precursors to the target molecule.
Table 3: Comparison of Conventional and Ultrasound-Assisted Bromination of a Phenolic Compound
| Parameter | Conventional Bromination | Ultrasound-Assisted Bromination |
| Reaction Time | Several hours | 30 minutes rsc.org |
| Temperature | Room temperature to reflux | Room temperature |
| Yield | Moderate to good | Good to excellent |
| Reagents | Bromine or N-bromosuccinimide | Dibromohydantoin (DBDMH) rsc.org |
This table is based on findings for the ultrasound-assisted bromination of indazoles, suggesting potential for phenolic substrates.
Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is a highly green methodology that can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. While specific applications of mechanochemistry to the synthesis of this compound are not well-documented, the principles can be extended from the synthesis of other organohalogen compounds. colab.ws
Mechanochemical methods have been successfully employed for halogenation reactions using solid-state reagents, offering a safe and efficient alternative to using hazardous elemental halogens. colab.ws This approach could potentially be applied to the bromination step in the synthesis of the target compound.
Deep eutectic solvents (DESs) are a class of green solvents that are typically formed from a mixture of two or three cheap and safe components, which are capable of self-association to form a eutectic mixture with a melting point lower than that of the individual components. kneopen.comnih.govnih.gov They are biodegradable, have low toxicity, and can be tailored for specific applications.
In the context of synthesizing this compound, DESs could be employed as both the solvent and catalyst for various reaction steps. For instance, certain DESs have been shown to be effective media for multicomponent reactions to produce β-amino carbonyls. researchgate.net While direct research on the use of DESs for the synthesis of the target molecule is limited, their properties make them an attractive area for future investigation to develop greener synthetic protocols.
Table 4: Potential Advantages of Using Deep Eutectic Solvents in Synthesis
| Feature | Description |
| Green Solvent | Low toxicity, biodegradable, and often made from renewable resources. kneopen.comnih.gov |
| Tunable Properties | The properties of the DES can be adjusted by changing the components and their molar ratios. |
| Catalytic Activity | Some DESs can act as catalysts, eliminating the need for additional catalysts. researchgate.net |
| Enhanced Solubility | Can dissolve a wide range of reactants, including metal salts and organic compounds. |
Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. For the synthesis of this compound, which involves potentially hazardous reactions like nitration and halogenation, flow chemistry provides a safer and more controlled environment. semanticscholar.orgrsc.org
Halogenation reactions, which are often fast and exothermic, can be precisely controlled in a flow reactor, minimizing the risk of runaway reactions and improving selectivity. semanticscholar.orgrsc.org Similarly, nitration reactions can be performed more safely in a continuous flow setup. The small reactor volume at any given time significantly reduces the risk associated with handling explosive intermediates. The synthesis of related halogenated aromatic compounds has been successfully demonstrated using continuous flow technology. scispace.com
Table 5: Comparison of Batch vs. Continuous Flow Synthesis for Halogenation/Nitration
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes. semanticscholar.orgrsc.org |
| Heat Transfer | Less efficient, potential for hot spots and runaway reactions. | Excellent heat transfer, precise temperature control. |
| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for longer periods. |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control over reaction parameters. |
| Reaction Time | Can be lengthy. | Often significantly shorter due to enhanced reaction kinetics. |
This table highlights the general advantages of flow chemistry for reactions relevant to the synthesis of the target compound.
Development of Telescoped Reaction Sequences
Telescoped synthesis, also known as continuous flow synthesis, integrates multiple reaction steps into a seamless sequence without the isolation of intermediates. nih.gov This approach is a transformative force in modern chemical manufacturing, offering significant advantages in terms of reduced waste, enhanced safety, and improved process efficiency. unimi.it For the synthesis of 2-amino-6-bromo-4-chlorophenol, a telescoped process would typically involve the continuous nitration of 2-bromo-4-chlorophenol followed immediately by an in-line catalytic reduction of the resulting nitro-intermediate.
Table 1: Conceptual Design for a Telescoped Synthesis of 2-amino-6-bromo-4-chlorophenol
| Step | Reaction | Reactor Type | Key Considerations |
| 1 | Nitration of 2-bromo-4-chlorophenol | Microtubular Reactor (μTR) | Precise control of temperature and residence time to manage exothermic nitration and ensure regioselectivity. |
| 2 | In-line Nitro Group Reduction | Micro Packed-Bed Reactor (μPBR) | Immobilized catalyst (e.g., Pd/C) for easy separation and continuous operation. Efficient hydrogen gas introduction and management. |
| 3 | In-line Workup/Purification | Liquid-Liquid Extraction/Crystallization Unit | Continuous separation of the product from the reaction stream, followed by hydrochloride salt formation and crystallization. |
Electrochemical Microflow Systems for Controlled Reactions
Electrochemical synthesis offers a green and highly controllable alternative to traditional chemical reductants or oxidants. By using electricity to drive chemical reactions, it often minimizes waste and avoids hazardous reagents. google.com When combined with microflow reactors, electrochemistry provides exceptional control over reaction parameters. The high surface-area-to-volume ratio in microreactors enhances mass transfer to the electrode surface, leading to higher reaction rates and selectivity. rsc.orgresearchgate.net
The synthesis of aminophenols via the electrochemical reduction of nitrophenols is a well-established concept. google.com In a microflow system, a solution of the 2-bromo-6-nitro-4-chlorophenol intermediate would be continuously passed through an electrochemical cell. Here, the nitro group is reduced at the cathode surface to form the corresponding amino group. This method allows for precise control over the reduction potential, minimizing the formation of byproducts. Furthermore, microflow systems inherently offer enhanced safety when dealing with potentially unstable intermediates or energetic reactions. mdpi.com The development of microflow electrolysis cells capable of multi-gram scale synthesis demonstrates the scalability of this technology from laboratory research to production. rsc.org
Online Reaction Monitoring via Spectroscopic Techniques (e.g., Raman)
Process Analytical Technology (PAT) is crucial for the successful implementation of advanced manufacturing processes like telescoped and microflow synthesis. Online monitoring provides real-time data on reaction progress, enabling precise process control and optimization. Raman spectroscopy is a particularly powerful non-invasive technique for this purpose. researchgate.net
In the synthesis of 2-amino-6-bromo-4-chlorophenol, Raman spectroscopy can be integrated in-line to monitor key chemical transformations. For the initial nitration step, UV Resonance Raman spectroscopy has proven effective for the sensitive detection of nitrate and nitrite species, which would allow for precise control over the addition of the nitrating agent. acs.orgspectroscopyonline.com During the subsequent reduction, Raman spectroscopy can simultaneously track the disappearance of the characteristic vibrational bands of the nitro group and the appearance of bands associated with the newly formed amino group. This real-time data allows for the dynamic optimization of parameters like flow rate, temperature, and hydrogen pressure to ensure complete conversion and maximize yield.
Table 2: Application of Spectroscopic Techniques for Online Monitoring
| Spectroscopic Method | Monitored Step | Key Species Tracked | Purpose |
| Raman Spectroscopy | Nitro Reduction | Disappearance of nitro group peaks (e.g., ~1350 cm⁻¹), Appearance of amino group peaks. | Ensure complete reduction, optimize catalyst performance, and determine reaction endpoint. |
| UV Resonance Raman | Nitration | Concentration of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions. | Control the rate of nitrating agent addition, prevent over-nitration, and enhance safety. |
| In-line FT-IR | General | Formation and consumption of key functional groups (NO₂, NH₂, C=O if applicable). | Provide complementary real-time data on reaction kinetics and intermediate formation. mdpi.com |
Catalyst Development and Mechanistic Studies in Catalytic Reactions
The reduction of the nitro group is the pivotal step in the synthesis of 2-amino-6-bromo-4-chlorophenol. The development of highly efficient and selective catalysts, along with a deep understanding of the reaction mechanism, is paramount for producing a high-quality product.
The catalytic transfer hydrogenation of aromatic nitro compounds is a widely used method. mdpi.com This typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. mdpi.com The catalytic hydrogenation of nitrophenols, in particular, has been extensively studied. Catalysts based on noble metals like palladium, platinum, gold, and silver are known for their high activity. bcrec.id However, research has also focused on developing catalysts from more abundant and less expensive metals like nickel and copper, often in nanoparticulate form to maximize surface area and activity. bcrec.idacs.org
The support material for the catalyst also plays a critical role. Materials with high surface area and strong adsorption capabilities, such as activated carbon, γ-alumina, and metal-organic frameworks (e.g., ZIF-8), can enhance catalytic performance by dispersing the metal nanoparticles and facilitating the interaction between the substrate and the catalyst. bcrec.idepa.govrsc.org
Table 3: Comparison of Catalytic Systems for Nitrophenol Reduction
| Catalyst | Support Material | Hydrogen Source | Key Findings |
| Palladium (Pd) | Graphene | NaBH₄ or H₂ | Graphene support enhances dispersion and provides high activity and stability through π-π stacking interactions with the aromatic ring. rsc.org |
| Palladium (Pd) | ZIF-8 | H₂ | Pd nanoparticles dispersed within ZIF-8 crystals showed high activity and selectivity, with the catalyst being reusable multiple times. epa.gov |
| Nickel-Copper (Ni-Cu) | Nanosheets | NaBH₄ | Bimetallic Ni-Cu nanostructures demonstrate significantly higher catalytic activity for nitrophenol reduction compared to their monometallic counterparts. acs.org |
| Copper Oxide (CuO) | γ-Alumina | NaBH₄ | CuO nanoleaf structures on a γ-alumina support show excellent activity, achieving high conversion in minutes. bcrec.id |
| Rhodium (Rh) | Homogeneous Complex | (Used for amination) | While not for reduction, Rh(III) catalysts are effective for the direct amination of phenols, proceeding through an η⁵-phenoxo complex. organic-chemistry.orgresearchgate.net |
Mechanistic studies suggest that the catalytic hydrogenation of nitrophenols on the surface of metal nanoparticles often follows a Langmuir-Hinshelwood model. rsc.org In this mechanism, both reactants (the nitrophenol and the hydrogen source, e.g., borohydride ions or molecular hydrogen) adsorb onto the catalyst surface. The reaction then proceeds on the surface, followed by the desorption of the aminophenol product. rsc.orgresearchgate.net The high surface area of nanoparticle catalysts provides a greater number of active sites for this process to occur.
For related C-N bond-forming reactions, such as direct C-H amination catalyzed by rhodium, detailed mechanistic investigations involving kinetic studies and DFT calculations have been performed. These studies reveal complex catalytic cycles involving steps like the formation of metal-nitrenoid intermediates and subsequent insertion into a metal-carbon bond. ibs.re.kracs.org While the reduction of a nitro group follows a different pathway, these advanced mechanistic studies highlight the sophisticated understanding required to design and optimize modern catalytic systems for the synthesis of complex amines.
Future Research and Applications of this compound as a Synthetic Building Block
The halogenated aminophenol, this compound, represents a chemical entity of significant interest due to its unique structural features. The presence of multiple reactive sites—an amino group, a hydroxyl group, and halogen substituents on a phenol backbone—positions it as a versatile intermediate for organic synthesis. This article explores future research directions and the potential applications of this compound as a foundational element in the construction of more complex molecules and materials.
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-amino-6-bromo-4-chlorophenol hydrochloride be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Ensure crystal quality by slow evaporation in polar aprotic solvents. Hydrogen bonding and halogen interactions (Br/Cl) can be analyzed via SHELXL’s refinement tools to resolve positional disorder .
- Data Considerations : Compare bond lengths and angles with similar bromo-chloro phenol derivatives (e.g., 2-bromo-4-chloro-6-methylphenol, mp: 31–33°C ).
Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?
- Methodology : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures. Monitor purity via HPLC (>95% purity thresholds as per HLC standards ).
- Key Parameters : Adjust pH to 5–6 during recrystallization to protonate the amino group and enhance solubility.
Q. How should spectroscopic data (NMR, FT-IR) be interpreted to confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to Br/Cl substituents) and NH₂ signals (broad singlet, δ ~5 ppm).
- ¹³C NMR : Identify carbons adjacent to Br (C-Br, ~115 ppm) and Cl (C-Cl, ~125 ppm) .
- FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3300 cm⁻¹).
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Approach : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of NH₂ group). Compare with DFT-calculated chemical shifts using Gaussian09 or ORCA. For crystallographic ambiguities, use Hirshfeld surface analysis in CrystalExplorer .
Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Stability Protocol :
- Storage : Keep at 0–4°C in amber vials under inert gas (Ar/N₂).
- pH Stability : Conduct accelerated stability studies (25–40°C, pH 3–9) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of Br/Cl substituents) can be identified via LC-MS .
Q. How can this compound be utilized in synthesizing coordination complexes or Schiff bases for catalytic applications?
- Synthetic Pathway : React with aldehydes (e.g., 4-diethylaminobenzaldehyde) to form Schiff bases. Characterize metal complexes (e.g., Cu²⁺, Fe³⁺) via UV-Vis (d-d transitions) and cyclic voltammetry. Applications in catalysis (e.g., oxidation reactions) require optimizing ligand-to-metal ratios .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
